molecular formula C12H24O6 B043791 Hexyl beta-D-glucopyranoside CAS No. 59080-45-4

Hexyl beta-D-glucopyranoside

Cat. No.: B043791
CAS No.: 59080-45-4
M. Wt: 264.31 g/mol
InChI Key: JVAZJLFFSJARQM-UHFFFAOYSA-N
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Description

Hexyl beta-D-glucopyranoside is a non-ionic surfactant commonly used for solubilizing membrane proteins. It is a type of alkyl glucoside, which consists of a glucose molecule bonded to a hexyl group. This compound is known for its amphipathic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl beta-D-glucopyranoside can be synthesized through enzymatic methods, specifically using beta-glucosidase enzymes. The synthesis involves the reverse hydrolysis reaction, where glucose and hexanol are combined in the presence of the enzyme. The reaction typically occurs in non-aqueous systems such as organic solvents, ionic liquids, or co-solvent mixtures. For instance, a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) hexanol in an appropriate solvent system at 30°C can yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The use of engineered enzymes and optimized reaction conditions ensures higher yields and purity. The process involves continuous monitoring and control of reaction parameters to maintain enzyme activity and prevent secondary hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions: Hexyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and hexanol in the presence of water and an enzyme. Transglucosylation involves the transfer of the glucose moiety to another alcohol or sugar molecule.

Common Reagents and Conditions:

    Hydrolysis: Water and beta-glucosidase enzyme.

    Transglucosylation: Another alcohol or sugar molecule and beta-glucosidase enzyme.

Major Products:

Scientific Research Applications

Hexyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZJLFFSJARQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860670
Record name Hexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59080-45-4
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

51.5 °C
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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